molecular formula C10H9F3N2O3 B1394704 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine CAS No. 1220028-61-4

3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine

Cat. No. B1394704
CAS RN: 1220028-61-4
M. Wt: 262.18 g/mol
InChI Key: AQKLDHYNULJRLA-UHFFFAOYSA-N
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Description

3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine, also known as NTB, is a synthetic organic compound. It has a molecular formula of C10H9F3N2O3 and a molecular weight of 262.18 g/mol .


Synthesis Analysis

The synthesis of this compound involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid . This process is carried out in a continuous flow format .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using computational tools . The average mass of the molecule is 262.185 Da .

Scientific Research Applications

  • Photoreactivity Studies : Flutamide, a compound structurally similar to 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine, has been studied for its photoreactivity in different solvents. These studies help understand the photodegradation and reactivity of similar compounds under various conditions (Watanabe, Fukuyoshi, & Oda, 2015).

  • Synthesis and Transformation of Azetidine Derivatives : Research on the synthesis of cis-3,4-disubstituted piperidines through ring transformation of azetidine derivatives highlights the versatility of these compounds in organic synthesis. This is particularly relevant for the development of new pharmaceuticals and complex organic molecules (Mollet et al., 2011).

  • Biochemical Evaluation of Azetidin-2-ones : Studies on 3-phenoxy-1,4-diarylazetidin-2-ones provide insights into their potential as antitumor agents. These compounds have shown potent antiproliferative properties and the ability to disrupt microtubular structures in cancer cells (Greene et al., 2016).

  • Functionalization and Antimicrobial Evaluation : Research into the functionalization of azetidine derivatives and their subsequent evaluation for antimicrobial properties reveals potential applications in the development of new antibacterial agents (Ayuk et al., 2018).

  • Synthesis of Constrained Azaheterocycles : The development of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines as new classes of constrained azaheterocycles highlights the utility of these compounds in medicinal chemistry and drug design (Kenis et al., 2012).

  • Gold-Catalyzed Synthesis of Azetidin-3-ones : The gold-catalyzed synthesis of azetidin-3-ones demonstrates the potential for creating functionalized azetidines, which are valuable in drug discovery and the synthesis of natural products (Ye, He, & Zhang, 2011).

properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O3/c11-10(12,13)6-1-2-9(8(3-6)15(16)17)18-7-4-14-5-7/h1-3,7,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKLDHYNULJRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240638
Record name 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220028-61-4
Record name 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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